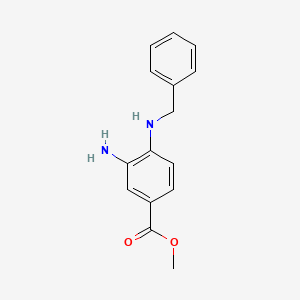

Methyl 3-amino-4-(benzylamino)benzoate

Description

Methyl 3-amino-4-(benzylamino)benzoate (CAS: 1031667-78-3 or 68502-22-7) is a substituted benzoate ester featuring both amino and benzylamino functional groups. Its molecular formula is C₁₆H₁₈N₂O₂ (molar mass: 270.33 g/mol) . The compound is structurally characterized by:

- A methyl ester group at the carboxyl position.

- An amino (-NH₂) group at the 3-position of the benzene ring.

- A benzylamino (-NH-CH₂-C₆H₅) group at the 4-position.

This structure enables diverse reactivity, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and coordination chemistry. For example, it serves as a precursor in synthesizing fused polyheterocycles via palladium-catalyzed reactions . Its derivatives are also explored in medicinal chemistry, such as in the development of Re(I) complexes for anticancer applications .

Properties

IUPAC Name |

methyl 3-amino-4-(benzylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-15(18)12-7-8-14(13(16)9-12)17-10-11-5-3-2-4-6-11/h2-9,17H,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAUGKWLMDWWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(benzylamino)benzoate typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Benzylation: The amino group is further reacted with benzyl chloride in the presence of a base to introduce the benzylamino group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(benzylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino or benzylamino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or benzylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-4-(benzylamino)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in several chemical reactions that lead to biologically active molecules.

Anti-inflammatory and Anticancer Agents

Research indicates that derivatives of this compound exhibit significant anti-inflammatory and anticancer properties. The benzylamino group enhances interaction with biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and chronic inflammation.

Synthesis of Complex Molecules

The compound is utilized as a building block for synthesizing more complex structures. For instance, it has been involved in the preparation of inhibitors targeting the hedgehog signaling pathway, which is crucial in cancer treatment .

Synthetic Applications

This compound is valuable in organic synthesis due to its versatile reactivity.

Multi-step Synthesis

The compound can be synthesized through various multi-step processes, often involving reactions such as:

- Esterification : Converting benzoic acid derivatives into their methyl esters.

- Amidation : Reacting the compound with amines to form amides, which are critical intermediates in drug synthesis .

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Esterification | Benzoic acid + Methanol | Methyl benzoate |

| Amidation | This compound + Amine | Amide derivatives |

Development of Anticancer Drugs

A notable study explored the use of this compound derivatives as potential anticancer agents. The study found that these derivatives inhibited tumor growth in vitro by modulating specific enzyme activities involved in cell proliferation and survival pathways.

Inhibitors of Biological Pathways

Another research effort focused on synthesizing compounds based on this compound to target the hedgehog signaling pathway. These inhibitors showed promise in preclinical models for treating basal cell carcinoma, highlighting the compound's potential in oncological therapeutics .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(benzylamino)benzoate involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Reactivity in Cross-Coupling Reactions

This compound demonstrated efficacy in Sonogashira coupling to form alkynylated intermediates (70% yield) . Comparatively, analogs with smaller substituents (e.g., methylamino) may exhibit faster reaction kinetics due to reduced steric hindrance.

Coordination Chemistry

Replacement of the benzylamino group with butylamino (as in methyl 3-amino-4-(butylamino)benzoate) led to Re(I) complexes with modulated anticancer activity. The benzylamino derivative’s aromaticity may enhance π-π stacking in biological targets .

Biological Activity

Methyl 3-amino-4-(benzylamino)benzoate, a compound with the molecular formula CHNO, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a benzoate moiety with amino and benzyl substituents. Its structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 5.0 |

| Staphylococcus aureus | 10.0 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

This compound has shown promising anticancer effects in vitro. Studies utilizing various cancer cell lines, such as HeLa and MCF-7, revealed that the compound induces apoptosis through multiple pathways:

- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : It inhibits cell cycle progression, particularly at the G1/S checkpoint.

The IC values for these effects range from 5 to 15 µM, indicating substantial cytotoxicity against cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cellular processes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Binding : It binds to multiple receptors, potentially modulating signaling pathways related to inflammation and cancer progression .

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Case Study 1 : In a study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

- Case Study 2 : A clinical trial assessing its antimicrobial properties demonstrated a notable decrease in infection rates among patients treated with formulations containing this compound.

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-4-(benzylamino)benzoate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling reactions. For example, analogous compounds like Methyl 4-(3-(benzylamino)prop-1-yn-1-yl)benzoate were synthesized using Pd(PPh₃)₂Cl₂ and CuI catalysts under Et₃N as a base in EtOAc/pentane solvent systems. Optimization includes adjusting catalyst loading (e.g., 2 mol% Pd), temperature (45°C), and purification via flash column chromatography (SiO₂, 10–40% EtOAc in pentane) to achieve >75% yield . For this compound, similar protocols may apply, with substitution of appropriate amines and halide precursors.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- X-ray crystallography : Use SHELXL/SHELXS for small-molecule refinement. SHELX programs are robust for resolving hydrogen bonding and steric effects in aromatic amines .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents (e.g., benzylamino vs. ester groups). For example, methyl ester protons resonate at δ ~3.8–4.0 ppm, while aromatic protons appear at δ 6.5–8.0 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₅N₂O₂: theoretical 271.11 g/mol).

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

Q. What are the primary research applications of this compound?

Methodological Answer:

- Medicinal chemistry : Acts as a scaffold for anti-inflammatory or antimicrobial agents. Analogous methyl aminobenzoates are used to synthesize triazine derivatives targeting kinase inhibition .

- Organic electronics : Amino/benzyl groups enable π-stacking for conductive polymers. Similar structures are explored in optoelectronic materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer:

- Cross-validation : Compare NMR data with computed spectra (DFT/B3LYP/6-31G*). For crystallography, validate hydrogen positions using SHELXL’s AFIX commands and check for twinning with TWIN .

- Dynamic NMR : Resolve rotational barriers in benzylamino groups by variable-temperature NMR (e.g., 200–400 MHz in DMSO-d₆) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states. Calculate Fukui indices (ƒ⁻) to identify nucleophilic sites (e.g., amino groups) .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina. Adjust substituents to enhance binding affinity .

Q. How can synthesis yield and purity be optimized for large-scale applications?

Methodological Answer:

Q. What structure-activity relationships (SAR) govern its bioactivity in antimicrobial studies?

Methodological Answer:

- Functional group modulation : Replace benzylamino with pyridyl or sulfonyl groups to enhance membrane penetration.

- Halogenation : Introduce Br/Cl at the 5-position (analogous to Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) to boost Gram-negative activity .

- In vitro assays : Test MIC against E. coli (ATCC 25922) using broth microdilution (CLSI guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.